molecular formula C18H27N5OS B492747 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide CAS No. 671200-87-6

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide

Cat. No.: B492747
CAS No.: 671200-87-6
M. Wt: 361.5g/mol
InChI Key: DBJPBHSUNDSJHP-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide is an organic compound that features a triazole ring, a sulfanyl group, and a phenylacetamide moiety

Preparation Methods

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-amino-1H-1,2,4-triazole and 3,5-ditert-butylphenylamine.

    Formation of Intermediate: The 5-amino-1H-1,2,4-triazole is reacted with a suitable sulfanylating agent to introduce the sulfanyl group, forming 5-amino-1H-1,2,4-triazol-3-yl sulfide.

    Acylation: The intermediate is then acylated with 3,5-ditert-butylphenylacetyl chloride under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the triazole ring or the sulfanyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.

    Agriculture: It may be used as a precursor for the synthesis of agrochemicals, such as herbicides or fungicides.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide include:

    5-amino-1H-1,2,4-triazole derivatives: These compounds share the triazole ring and exhibit similar chemical properties and reactivity.

    Phenylacetamide derivatives: Compounds with the phenylacetamide moiety also show comparable biological activities and applications.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5OS/c1-17(2,3)11-7-12(18(4,5)6)9-13(8-11)20-14(24)10-25-16-21-15(19)22-23-16/h7-9H,10H2,1-6H3,(H,20,24)(H3,19,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJPBHSUNDSJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)NC(=O)CSC2=NNC(=N2)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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